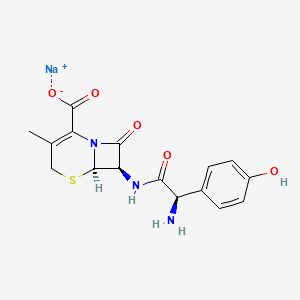

Cefadroxil sodium

Description

Contextualization within Cephalosporin (B10832234) Chemistry and Antibacterial Research

Cefadroxil (B1668780) is a prominent member of the first-generation cephalosporins, a class of beta-lactam antibiotics derived from the fungus Cephalosporium acremonium. unesp.br These antibiotics are characterized by a bicyclic nucleus consisting of a dihydrothiazine ring fused to a beta-lactam ring. The isolation of 7-aminocephalosporanic acid, the core of cephalosporins, paved the way for the synthesis of numerous derivatives, including cefadroxil, by modifying the side chains. orientjchem.org This structural versatility allows for alterations in antibacterial activity and pharmacokinetic properties. orientjchem.org

First-generation cephalosporins, such as cefadroxil and its structural relative cephalexin (B21000), are primarily effective against Gram-positive cocci like Staphylococcus and Streptococcus species. nih.gov Their activity extends to some Gram-negative bacteria, including Escherichia coli, Proteus mirabilis, and Klebsiella pneumoniae. nih.gov Research comparing cefadroxil to cephalexin has shown similar peak serum concentrations after oral administration, though cefadroxil exhibits more sustained levels in the blood and urine. researchgate.net This suggests the potential for less frequent administration intervals. researchgate.net

Historical Perspectives in Antimicrobial Agent Development

The discovery of cephalosporins by Giuseppe Brotzu in 1945 marked a pivotal moment in the history of antibiotics. unesp.br Following this, the elucidation of the cephalosporin C structure and the subsequent isolation of its nucleus enabled the creation of semisynthetic analogs with improved characteristics. Cefadroxil itself was patented in 1967 and received approval for medical use in 1978. wikipedia.org Its development as the para-hydroxy derivative of cephalexin was a strategic step to enhance its pharmacokinetic profile, leading to more sustained plasma concentrations. researchgate.netwikipedia.org

The introduction of first-generation cephalosporins like cefadroxil expanded the arsenal (B13267) against bacterial infections, particularly for patients with penicillin allergies, although cross-reactivity can still occur. nih.gov The ongoing evolution of bacterial resistance continues to drive research into new generations of cephalosporins and other antimicrobial agents.

Structure

3D Structure of Parent

Properties

CAS No. |

42284-83-3 |

|---|---|

Molecular Formula |

C16H16N3NaO5S |

Molecular Weight |

385.4 g/mol |

IUPAC Name |

sodium;(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C16H17N3O5S.Na/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);/q;+1/p-1/t10-,11-,15-;/m1./s1 |

InChI Key |

GQOVFIUWRATNJC-CYJZLJNKSA-M |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)[O-].[Na+] |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthesis and Chemical Modification Research

Established Synthetic Pathways for Cefadroxil (B1668780) Sodium

The primary and most well-documented method for synthesizing cefadroxil involves the chemical modification of a core structural component, 7-aminodesacetoxycephalosporanic acid (7-ADCA). ontosight.aigoogle.com

Derivatization of 7-Aminodesacetoxycephalosporanic Acid (7-ADCA)

The synthesis of cefadroxil is fundamentally an acylation reaction where the 7-amino group of the 7-ADCA nucleus is coupled with a side chain derived from D-(-)-4-hydroxyphenylglycine. google.comgoogle.com 7-ADCA itself is a crucial intermediate in the production of numerous semi-synthetic cephalosporins. ontosight.aiarchivemarketresearch.com It is typically produced from penicillin G through a series of chemical steps and enzymatic deacylation. sigmaaldrich.com

A common industrial approach involves the silylation of 7-ADCA to protect its reactive sites, often using agents like hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl (B98337) chloride (TMSC) in an organic solvent. google.comniscpr.res.in This silylated intermediate is then reacted with an activated form of the D-(-)-4-hydroxyphenylglycine side chain. google.comgoogle.com After the coupling reaction, a hydrolysis step, often with a dilute acid, is performed to remove the silyl (B83357) protecting groups and yield cefadroxil. google.comunesp.br

Role of Key Intermediates and Reagents

The synthesis of cefadroxil relies on several critical molecules to facilitate the coupling of the side chain to the 7-ADCA core.

D-(-)-4-hydroxyphenylglycine Derivatives: This amino acid provides the characteristic side chain of cefadroxil. newdrugapprovals.org To be used in the synthesis, its amino group is typically protected. unesp.br One common method is the formation of a Dane salt, for instance, by reacting it with methyl acetoacetate. unesp.bracs.org This protection prevents unwanted side reactions. The carboxylic acid group of the protected amino acid is then activated to facilitate the acylation of 7-ADCA. unesp.br

Acylating Agents: The activation of the D-(-)-4-hydroxyphenylglycine derivative is crucial for an efficient reaction. This is often achieved by converting it into a mixed anhydride (B1165640). google.comniscpr.res.in Reagents like ethyl chloroformate are used for this purpose, often in the presence of a base such as N-methyl morpholine (B109124) or triethylamine. niscpr.res.inunesp.br Alternatively, the side chain can be converted to an acid chloride, though this can sometimes lead to poor reactivity. newdrugapprovals.org

| Key Intermediate/Reagent | Function in Cefadroxil Synthesis |

| 7-Aminodesacetoxycephalosporanic Acid (7-ADCA) | The core β-lactam nucleus of the antibiotic. ontosight.aisigmaaldrich.com |

| D-(-)-4-hydroxyphenylglycine | Provides the essential amino acid side chain. medicineinnovates.comrsc.org |

| Dane Salt of D-(-)-4-hydroxyphenylglycine | A protected form of the amino acid to prevent side reactions. niscpr.res.inacs.org |

| Hexamethyldisilazane (HMDS) & Trimethylsilyl chloride (TMSC) | Silylating agents used to protect reactive groups on 7-ADCA. google.comgoogle.com |

| Ethyl Chloroformate | A reagent used to form a mixed anhydride for side chain activation. niscpr.res.inunesp.br |

| N-Methyl Morpholine / Triethylamine | Bases used to facilitate the formation of the mixed anhydride. niscpr.res.inunesp.br |

Novel Synthetic Approaches and Process Optimization Research

Research continues to seek more efficient, environmentally friendly, and cost-effective methods for producing cefadroxil.

Green Chemistry Principles in Cefadroxil Synthesis

The principles of green chemistry, which advocate for reducing or eliminating hazardous substances in chemical processes, are being applied to cefadroxil production. jetir.orgresearchgate.net This includes the development of analytical methods that use less toxic solvents. unesp.br For instance, research has focused on developing high-performance liquid chromatography (HPLC) methods that utilize greener mobile phases, such as mixtures of water, acetic acid, and ethanol (B145695), to quantify cefadroxil. researchgate.net The use of natural reagents, like extracts from the Henna plant (Lawsonia inermis), in spectrophotometric analysis represents another novel green approach. scirp.orgscirp.org Furthermore, enzymatic synthesis methods are being explored as a more sustainable alternative to purely chemical routes for producing key intermediates like D-p-hydroxyphenylglycine. medicineinnovates.com

Polymorphism Control during Cefadroxil Crystallization

Cefadroxil can exist in different crystalline forms, or polymorphs, including anhydrous, hemihydrate, and monohydrate forms. unesp.brjocpr.com These different forms can have varying physical properties. researchgate.net Controlling the crystallization process to consistently produce the desired polymorph is a significant area of research. rsc.org

Mechanisms of Action at the Molecular and Cellular Level

Inhibition of Bacterial Cell Wall Synthesis

The primary mechanism of action for cefadroxil (B1668780) sodium is the disruption of bacterial cell wall synthesis. drugbank.comhres.capatsnap.comaap.orgmarketresearchintellect.com This essential structure provides bacteria with structural integrity and protection against osmotic pressure. patsnap.com By interfering with this process, cefadroxil renders the bacterial cell susceptible to lysis and death. patsnap.comzellbio.eu

Cefadroxil, like other beta-lactam antibiotics, targets and binds to specific enzymes known as penicillin-binding proteins (PBPs). drugbank.compatsnap.comnih.govdoctorabad.com These proteins are located on the inner membrane of the bacterial cell wall and are crucial for the final stages of peptidoglycan synthesis. patsnap.commedkoo.comnih.gov Peptidoglycan is a polymer of sugars and amino acids that forms a mesh-like layer, providing strength to the cell wall. patsnap.com Cefadroxil's structural similarity to the natural substrates of PBPs allows it to bind to these enzymes and inhibit their activity. patsnap.com This binding is a critical step in its antibacterial action. drugbank.compatsnap.comnih.govdoctorabad.com

The affinity of cefadroxil for different PBPs can vary, influencing its spectrum of activity. For instance, in Streptococcus pneumoniae, cefadroxil has been shown to inhibit serine-type D-Ala-D-Ala carboxypeptidase and Penicillin-binding protein 1A. drugbank.com

Table 1: Penicillin-Binding Proteins Targeted by Cefadroxil

| Target Protein | Action | Organism |

| Serine-type D-Ala-D-Ala carboxypeptidase | Inhibitor | Streptococcus pneumoniae |

| Penicillin-binding protein 1A | Inhibitor | Streptococcus pneumoniae (strain ATCC BAA-255 / R6) |

| Penicillin-binding protein 1b | Inhibitor | Streptococcus pneumoniae |

| Penicillin-binding protein 2B | Penicillin binding | Streptococcus pneumoniae |

This table is based on available data and may not be exhaustive. drugbank.com

The binding of cefadroxil to PBPs directly inhibits their enzymatic function, which is to catalyze the transpeptidation reaction. aap.orgdoctorabad.com This reaction creates the cross-links between peptidoglycan chains, a process essential for the structural integrity of the bacterial cell wall. patsnap.commarketresearchintellect.commedkoo.comnih.gov By preventing this cross-linking, cefadroxil leads to the formation of a weakened and defective cell wall. patsnap.commarketresearchintellect.com

Role of Bacterial Autolytic Enzymes in Bactericidal Activity

The inhibition of cell wall synthesis by cefadroxil is not the sole cause of bacterial death. The ultimate bactericidal effect is mediated by the activity of the bacteria's own autolytic enzymes, such as autolysins and murein hydrolases. drugbank.comhres.canih.govdoctorabad.comdrugbank.com These enzymes are normally involved in cell wall remodeling during growth and division. When cell wall synthesis is arrested by cefadroxil, the ongoing activity of these autolytic enzymes leads to the degradation of the existing cell wall, resulting in cell lysis and death. aap.orgdoctorabad.com It has been suggested that cefadroxil might also interfere with an autolysin inhibitor, further promoting this process. drugbank.comnih.govpharmfair.comhmdb.ca

Structure-Activity Relationship (SAR) Studies of Cefadroxil Sodium

The specific chemical structure of cefadroxil is critical to its antibacterial activity. drugbank.comnih.gov Structure-activity relationship (SAR) studies help to understand how different functional groups and stereochemistry influence its efficacy. researchgate.net

Cefadroxil is the para-hydroxy derivative of cephalexin (B21000). oup.comresearchgate.netekb.egijpsi.org This p-hydroxy group on the aromatic ring of the acyl side chain has a significant impact on the pharmacokinetic properties of the molecule. oup.com While the in vitro antibacterial activity of cefadroxil is very similar to that of cephalexin, the p-hydroxy group contributes to a slower rate of elimination from the body. oup.comunesp.br This allows for less frequent administration compared to cephalexin. oup.com The introduction of a p-hydroxyl group to the aromatic ring of cephalexin created cefadroxil monohydrate, which resulted in improved properties similar to the modification of ampicillin (B1664943) to amoxicillin. oup.com

Cefadroxil possesses three chiral centers, meaning that multiple stereoisomers can exist. researchgate.net However, only one of these isomers, with the (2R)-2-amino-2-(4-hydroxyphenyl)acetamido group at the 7-position and a methyl group at the 3-position of the cephem skeleton, is the active antibacterial agent. nih.gov The specific stereochemistry is crucial for the correct binding to PBPs and subsequent antibacterial activity. oup.com The other stereoisomers are considered unwanted chiral impurities. researchgate.net The stereochemical configuration of the side chain can also influence the susceptibility of the antibiotic to bacterial enzymes like beta-lactamases.

Preclinical Pharmacokinetics and Disposition Research

Absorption Mechanisms of Cefadroxil (B1668780)

Cefadroxil is well-absorbed after oral administration, a process largely mediated by specialized transport systems in the gastrointestinal tract. drugbank.com Due to its chemical structure, which resembles di- and tri-peptides, its absorption relies on carrier-mediated transport rather than passive diffusion. nih.gov

The intestinal absorption of Cefadroxil is predominantly handled by the proton-coupled oligopeptide transporter 1 (PEPT1). nih.govfrontiersin.org PEPT1 is a high-capacity, low-affinity transporter located on the apical membrane of enterocytes in the small intestine. solvobiotech.com It facilitates the uptake of di- and tri-peptides from the intestinal lumen into the cells by utilizing an electrochemical proton gradient. nih.gov

Research has definitively shown that PEPT1 is the primary transporter responsible for the small intestinal permeability and subsequent oral absorption of Cefadroxil. nih.govresearchgate.net Studies using PepT1 knockout mice demonstrated a profound reduction in Cefadroxil absorption; these mice showed a 23-fold reduction in peak plasma concentrations and a 14-fold reduction in systemic exposure compared to wild-type mice. nih.govresearchgate.net In the absence of PEPT1, the fraction of a Cefadroxil dose absorbed is estimated to be as low as 7.8%, compared to 99.9% in its presence. frontiersin.org This highlights the critical role of this transporter. nih.govresearchgate.net

The transport process is saturable, exhibiting Michaelis-Menten kinetics. nih.govumich.edu While PEPT1 is key for uptake from the intestinal lumen, the process is also coordinated with ATP-binding cassette (ABC) transporters, such as MRP3 and MRP4, which are involved in the efflux of the drug from the enterocytes into the bloodstream. nih.gov

The related transporter, PEPT2, is not significantly involved in intestinal absorption but plays a role in the renal reabsorption of Cefadroxil, which contributes to its sustained plasma concentrations. nih.gov PEPT2 is also expressed at the blood-brain barrier and in the choroid plexus, where it influences the drug's distribution into the central nervous system. nih.govresearchgate.net

Several factors within the gastrointestinal lumen can influence the rate and extent of Cefadroxil absorption.

pH : The activity of the PEPT1 transporter is pH-dependent, as it relies on a proton gradient. While some cell-based studies have shown increased Cefadroxil uptake at a more acidic pH (e.g., a 4-fold increase when shifting from pH 7.4 to 6.0), in situ perfusion studies in mice did not find a significant effect of buffer pH (in the range of 5.5 to 7.5) on the drug's jejunal permeability. nih.gov

Sodium-Proton Exchange Inhibition : The proton gradient necessary for PEPT1 function can be indirectly affected by sodium-proton exchange inhibitors. The use of dimethyl-amiloride (DMA), an inhibitor of this exchange, resulted in a 60% reduction in Cefadroxil permeability, demonstrating the indirect reliance of its transport on sodium concentration. nih.gov

Competitive Inhibition : The presence of other substrates for PEPT1 can competitively inhibit Cefadroxil absorption. Co-perfusion with high concentrations of dipeptides like glycylproline (B3032158) and glycylsarcosine, or the structurally similar antibiotic cephalexin (B21000), significantly reduced the intestinal permeability of Cefadroxil. nih.govresearchgate.net

Surfactants : In the colon, where PEPT1 expression is low and absorption is generally passive, surfactants can influence permeability. Studies using sodium lauryl sulfate (B86663) in rat colon models showed that the surfactant could significantly increase the passive absorption rate of Cefadroxil, likely by affecting membrane polarity. nih.gov

Distribution Studies of Cefadroxil

Following absorption, Cefadroxil is widely distributed to various body tissues and fluids. wikipedia.org

Cefadroxil exhibits low binding to plasma proteins. This characteristic is significant as only the unbound fraction of a drug is typically pharmacologically active and available for distribution into tissues. Reports indicate that approximately 20% of Cefadroxil is bound to plasma proteins. wikipedia.org Another study using a centrifugal ultrafiltration method determined the binding rate to be 28.1%. drugbank.comnih.gov

| Reported Binding Percentage | Methodology | Source |

|---|---|---|

| ~20% | Not Specified | wikipedia.org |

| 28.1% | Centrifugal Ultrafiltration (U.F.) | drugbank.comnih.gov |

Cefadroxil effectively penetrates a wide array of biological fluids and tissues. After oral administration, it reaches peak plasma concentrations of approximately 16 µg/mL and 30 µg/mL about 1.5 to 2.0 hours after 500 mg and 1 g doses, respectively. wikipedia.org Its plasma half-life is around 1.5 hours. wikipedia.org

The drug is known to cross the placenta and is also detected in breast milk. drugbank.comwikipedia.orgnih.gov A significant portion of the administered dose is excreted into the urine. Over 90% of a dose may be excreted unchanged in the urine within 24 hours. drugbank.comwikipedia.org This high urinary concentration is a result of both glomerular filtration and tubular secretion. wikipedia.org Studies have also documented its penetration into bone, synovial fluid, sputum, and skin-blister fluid, often achieving concentrations relevant for therapeutic activity. nih.govnih.govcapes.gov.br

| Fluid/Tissue | Finding | Source |

|---|---|---|

| Plasma | Peak concentrations of 16-30 µg/mL are achieved 1.5-2.0 hours post-dose. | wikipedia.org |

| Urine | Over 90% of the drug is excreted unchanged within 24 hours. | drugbank.comwikipedia.org |

| Placenta | Cefadroxil crosses the placental barrier. | drugbank.comwikipedia.org |

| Breast Milk | Low levels are detected in breast milk. | drugbank.comwikipedia.orgnih.gov |

| Bone Tissue | Detectable concentrations are found in bone. | nih.govnih.gov |

| Synovial Fluid | Penetrates into synovial fluid. | nih.govcapes.gov.br |

| Sputum | Shows good penetration into sputum. | nih.gov |

| Skin-Blister Fluid | Superior penetration compared to cephalexin has been noted. | nih.gov |

Metabolism Pathways of Cefadroxil (or Absence of Significant Metabolism)

A key pharmacokinetic feature of Cefadroxil is its lack of significant metabolism in the body. nih.gov The drug is not biotransformed and is eliminated from the body almost entirely as the parent compound. nih.gov Research confirms that over 90% of an administered dose is excreted unchanged in the urine. drugbank.comwikipedia.org This indicates that Cefadroxil does not undergo any notable metabolic alteration, a characteristic that simplifies its pharmacokinetic profile.

Excretion Mechanisms of Cefadroxil

The elimination of cefadroxil from the body is predominantly handled by the kidneys, with research indicating that over 90% of an administered dose is excreted unchanged in the urine within a 24-hour period. frontiersin.orgdrugbank.comfda.gov Preclinical studies in animal models, such as conscious rats, have established that renal clearance is the principal route of elimination, accounting for approximately 91% of the total clearance of the drug. nih.gov The renal excretion of cefadroxil is a complex process involving a combination of glomerular filtration, active tubular secretion, and saturable tubular reabsorption. nih.gov

Renal Tubular Secretion

Preclinical evidence strongly supports the involvement of active renal tubular secretion in the excretion of cefadroxil. The observation that the ratio of unbound cefadroxil renal clearance to the glomerular filtration rate is greater than unity is a clear indicator of this active process. nih.gov Studies in patients with varying degrees of renal function have also shown that, except in cases of advanced renal failure, tubular secretion is present, as the renal clearance of cefadroxil surpasses the creatinine (B1669602) clearance. nih.gov However, this secretory process appears to be saturable. At higher doses (between 500 mg and 1,000 mg in human studies), a nonlinear decrease in renal clearance was observed, which is attributed to the saturation of the active renal tubular secretion mechanism. nih.gov

Renal Tubular Reabsorption (e.g., PEPT2-mediated)

A significant and defining feature of cefadroxil's renal handling is its extensive tubular reabsorption. nih.gov This process is primarily mediated by the proton-coupled oligopeptide transporter 2 (PEPT2), also known as SLC15A2, which is expressed at the apical membrane of proximal tubule epithelial cells. frontiersin.orgnih.govnih.gov Preclinical studies in conscious rats have demonstrated that this tubular reabsorption is a saturable process. nih.gov

Research using PEPT2 null mice has been instrumental in quantifying the transporter's role. nih.gov In these studies, the renal reabsorption of cefadroxil was almost completely eliminated in mice lacking the PEPT2 transporter. nih.gov This research demonstrates that PEPT2 is almost entirely responsible for the reabsorption of cefadroxil in the kidney. nih.govnih.gov

| Genotype | Percentage of Cefadroxil Reabsorbed | Transporter Contribution to Reabsorption in Wild-Type |

|---|---|---|

| Wild-Type Mice | ~70% | - |

| PEPT2 Null Mice | ~3% | - |

| - | - | PEPT2: ~95% |

| - | - | PEPT1: ~5% |

Competitive Inhibition of Renal Excretion (e.g., by probenecid (B1678239), cephalexin)

The renal transport mechanisms for cefadroxil are subject to competitive inhibition by other compounds that share the same pathways. Probenecid, a known inhibitor of renal tubular secretion for many drugs, has been shown to influence the excretion of cefadroxil. nih.govdrugs.com The co-administration of probenecid can increase and prolong the serum concentrations of cephalosporins by competitively inhibiting their secretion into the renal tubules. drugs.com

Similarly, co-administration with cephalexin, another cephalosporin (B10832234), leads to an increase in the renal clearance of cefadroxil. nih.gov This effect is attributed to cephalexin competitively inhibiting the tubular reabsorption of cefadroxil, likely at the PEPT2 transporter, which leads to a greater amount of cefadroxil being excreted in the urine. nih.gov

| Inhibitor | Mechanism of Interaction | Effect on Cefadroxil Pharmacokinetics | Source |

|---|---|---|---|

| Probenecid | Competitive inhibition of renal tubular secretion. | Increased and prolonged serum concentrations of cefadroxil. | nih.govdrugs.com |

| Cephalexin | Competitive inhibition of renal tubular reabsorption. | Increased renal clearance of cefadroxil. | nih.gov |

Pharmacokinetic Modeling and Simulation (Preclinical and In Vitro)

Pharmacokinetic modeling is a critical tool for understanding and predicting the behavior of drugs in the body. For cefadroxil, physiologically-based pharmacokinetic (PBPK) models have been developed to simulate its absorption, distribution, and elimination. researchgate.net

Physiologically-Based Pharmacokinetic (PBPK) Models

PBPK models are mechanistic mathematical models that simulate the pharmacokinetics of a substance based on physiological parameters, such as organ sizes and blood flow rates, as well as the drug's physicochemical properties. frontiersin.orgnih.gov PBPK models for cefadroxil have been successfully developed for preclinical species like mice and rats, and extrapolated to humans. nih.govnih.govresearchgate.net

These models typically consist of multiple tissue compartments (e.g., 14 tissues and 2 blood compartments) and are established using preclinical data, including measured tissue-to-plasma partition coefficients (Kp) in animals. nih.govnih.govresearchgate.net A key aspect of these models is the incorporation of transporter kinetics, particularly for the peptide transporter PEPT1, which is crucial for the intestinal absorption of cefadroxil. frontiersin.orgnih.gov The kidney is designated as the primary elimination organ in these models, reflecting the in vivo observation that over 90% of the drug is excreted renally. frontiersin.org

The development of these PBPK models allows for the prediction of cefadroxil concentration-time profiles in both plasma and various tissues. nih.govresearchgate.net Such models are valuable in preclinical drug development for predicting drug exposure, aiding in dose selection for clinical trials, and assessing the impact of factors like dissolution rate on oral absorption. nih.govnih.gov

In Vitro-In Vivo Extrapolation (IVIVE) Methodologies

In the preclinical assessment of cefadroxil, In Vitro-In Vivo Extrapolation (IVIVE) methodologies are predominantly centered around the development and application of Physiologically-Based Pharmacokinetic (PBPK) models. nih.govresearchgate.net These mechanistic models serve as a powerful tool to bridge the gap between in vitro data and in vivo drug performance, allowing for the prediction of pharmacokinetic profiles under various conditions. nih.gov

The development of a PBPK model for cefadroxil involves integrating its physicochemical and biopharmaceutical properties with physiological data from preclinical species and humans. frontiersin.org A key application of this approach is to evaluate how in vitro dissolution characteristics of different formulations might affect the drug's pharmacokinetic behavior in vivo. nih.gov

One notable study focused on creating a PBPK model for immediate-release cefadroxil formulations using GastroPlus™ software. nih.govresearchgate.netresearchgate.net The model was built using clinical data and its predictive accuracy was verified by comparing simulated plasma concentration profiles with observed clinical results. nih.gov The predictability of such models is often assessed by calculating the prediction error for key pharmacokinetic parameters. nih.govresearchgate.net

Table 1: Physicochemical and Biopharmaceutical Properties for Cefadroxil PBPK Model

| Parameter | Value | Source |

|---|---|---|

| Molecular Weight ( g/mol ) | 363.4 | frontiersin.org |

| logP | -1.5 | frontiersin.org |

| pKa (Acidic) | 3.23 | frontiersin.org |

| pKa (Basic) | 7.31 | frontiersin.org |

| Solubility (mg/mL) | 10 | frontiersin.org |

| Fa (%) (Human) | 99.9 | frontiersin.org |

This table is interactive. You can sort and filter the data.

A crucial element in the oral absorption component of cefadroxil's PBPK model is the function of the peptide transporter PEPT1 (SLC15A1). frontiersin.org Studies in wild-type and PepT1 knockout mice have demonstrated that this transporter is critically responsible for the intestinal absorption of cefadroxil. frontiersin.orgnih.govnih.gov In the absence of hPEPT1, the simulated fraction of a cefadroxil dose absorbed drops dramatically from 99.9% to just 7.8%. frontiersin.org This highlights the necessity of incorporating transporter kinetics into the PBPK model to accurately predict oral bioavailability. frontiersin.org

Once developed and validated, these PBPK models with a mechanistic foundation can be used for various applications, including virtual bioequivalence (VBE) studies. nih.govresearchgate.net For instance, mechanistic deconvolution can be employed to establish an IVIVE, which can then predict plasma drug concentration profiles and pharmacokinetic parameters for virtual formulations with different in vitro release characteristics. nih.govresearchgate.net Research has shown that a validated PBPK model for cefadroxil could satisfactorily predict the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC0-t) following both single and multiple oral dose administrations. nih.govresearchgate.net

Table 2: Pharmacokinetic Parameters in Wild-Type vs. PepT1 Knockout Mice (44.5 nmol/g IV Bolus Dose)

| Parameter | Wild-Type (Mean ± SE) | PepT1 Knockout (Mean ± SE) |

|---|---|---|

| Clearance (CL) (mL/min/g) | 0.012 ± 0.001 | 0.013 ± 0.001 |

| Mean Residence Time (MRT) (min) | 49.3 ± 1.6 | 45.4 ± 2.6 |

| Volume of Distribution (Vss) (mL/g) | 0.60 ± 0.03 | 0.58 ± 0.03 |

Data from studies demonstrating that once cefadroxil is in the systemic circulation, its disposition is not significantly affected by PepT1 expression in peripheral tissues. nih.gov This table is interactive.

The findings from these IVIVE and PBPK modeling studies indicate that such approaches can be a suitable method to accelerate generic drug development by allowing for virtual assessments of bioequivalence and the impact of formulation changes. nih.govresearchgate.net

Advanced Analytical Methodologies for Cefadroxil Sodium

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of Cefadroxil (B1668780) sodium, providing powerful separation and quantification capabilities. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Thin Layer Chromatography (HPTLC) are among the most prevalently used techniques. unesp.brajpaonline.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely employed technique for the determination of Cefadroxil due to its specificity, efficiency, and accuracy. unesp.br It is particularly effective for analyzing the drug in various matrices, from bulk powders to complex biological fluids. researchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common HPLC mode used for Cefadroxil analysis. researchgate.netwisdomlib.org This technique utilizes a non-polar stationary phase (typically C8 or C18) and a polar mobile phase, allowing for the effective separation of Cefadroxil from potential impurities and other components in the sample matrix. researchgate.nettsijournals.comtandfonline.com

Numerous RP-HPLC methods have been developed for the estimation of Cefadroxil in bulk drugs and pharmaceutical dosage forms like tablets and capsules. researchgate.nettsijournals.comresearchgate.net These methods are valued for being simple, rapid, and cost-effective, making them ideal for routine quality control laboratories. wisdomlib.org For instance, a method using a Hypersil ODS C18 column with a mobile phase of phosphate (B84403) buffer (pH 5.0) and acetonitrile (B52724) (96:4 v/v) demonstrated successful quantification at a detection wavelength of 254 nm. researchgate.net Another application involved the analysis of Cefadroxil monohydrate in human plasma, showcasing the method's utility in pharmacokinetic studies. bioline.org.br The separation is typically achieved at ambient temperature, though specific methods may require controlled column temperatures, for example, at 35°C. researchgate.net

Below is a table summarizing various RP-HPLC conditions reported for Cefadroxil analysis.

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Application |

| Supelco RP C-18 (250 mm x 4.6 mm, 5 µm) | Methanol (B129727) and 0.05M disodium (B8443419) hydrogen orthophosphate buffer (60:40 v/v), pH 3.0 | 0.75 | 264 | Bulk and pharmaceutical dosage forms tsijournals.com |

| Hypersil ODS (250mm x 4.6 mm, 5µm) | Phosphate buffer (pH 5.0) and Acetonitrile (96:4 v/v) | 1.0 | 254 | Tablet dosage forms researchgate.netresearchgate.net |

| Waters Spherisorb C18 (150mm × 4.5mm, 5 µm) | Sodium dihydrogen phosphate buffer (pH 4.0) and Methanol (96:4 v/v) | 1.5 | 260 | Human plasma bioline.org.br |

| C18 column | Methanol and Phosphate buffer (10:90 v/v) | 1.5 | - | Bulk material and oral solid dosage forms researchgate.net |

| Ultrasphere C8 | Sodium phosphate buffer and Methanol | - | 230 | Suspension and serum tandfonline.com |

The reliability of HPLC methods is established through rigorous validation, which assesses various performance parameters according to guidelines from the International Conference on Harmonisation (ICH). tsijournals.com Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness. researchgate.netresearchgate.net

Linearity: This parameter confirms a direct proportional relationship between the concentration of the analyte and the instrumental response. For Cefadroxil, linear relationships are consistently reported over various concentration ranges, with correlation coefficients (r²) typically close to 0.999. tsijournals.comresearchgate.netijcpa.in

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the sensitivity of the method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. For Cefadroxil analysis by HPLC, reported LOD and LOQ values can be as low as 0.03 µg/mL and 0.06 µg/mL, respectively, demonstrating high sensitivity. bioline.org.br

Accuracy: Often evaluated through recovery studies, accuracy measures the closeness of the experimental value to the true value. For Cefadroxil HPLC methods, high recovery percentages, often between 99% and 101%, indicate the method's accuracy. tsijournals.com

Precision: This expresses the degree of scatter between a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the percentage relative standard deviation (%RSD), with values typically below 2%, indicating excellent precision. wisdomlib.orgtsijournals.com

Robustness: This is the ability of a method to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, pH, or flow rate. It provides an indication of the method's reliability during normal usage. researchgate.net

The following table presents a summary of validation parameters from different RP-HPLC methods developed for Cefadroxil.

| Parameter | Reported Value/Range | Source(s) |

| Linearity Range | 20-100 µg/mL | tsijournals.com |

| 0.5 - 30 µg/ml | bioline.org.br | |

| 100-500 ng/band (HPTLC) | ijcpa.in | |

| Correlation Coefficient (r²) | 0.9999 | researchgate.net |

| 0.9953 | bioline.org.br | |

| 0.9935 | researchgate.net | |

| Limit of Detection (LOD) | 0.03 µg/mL | bioline.org.br |

| 0.5 µg/mL | researchgate.net | |

| Limit of Quantification (LOQ) | 0.06 µg/mL | bioline.org.br |

| 1.0 µg/mL | researchgate.net | |

| Accuracy (Recovery %) | 99.28-100.13% | ijcpa.in |

| 71 - 90.4 % (from plasma) | bioline.org.br | |

| Precision (%RSD) | Intra-day: 0.4588, Inter-day: 0.5520 | tsijournals.com |

| Intra-day: 1.88 - 7.9, Inter-day: 0.35 - 4.01 | bioline.org.br | |

| Intra-day: 1.75-5.33, Inter-day: 0.58-2.69 | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For even higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.netnih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

A validated LC-MS/MS method for the determination of Cefadroxil in rat plasma and urine has been developed. researchgate.netnih.gov The method involves a simple protein precipitation step followed by injection into the LC-MS/MS system. Using an electrospray ionization (ESI) source in positive mode, the quantification is achieved through multiple reaction monitoring (MRM). The specific mass transition monitored for Cefadroxil was m/z 364.1 → 208.1. researchgate.netnih.gov This method was shown to be linear over a wide concentration range of 10–10,000 ng/mL and was successfully applied to pharmacokinetic studies. researchgate.netnih.gov

Another LC-MS method using atmospheric pressure chemical ionization (APCI) was developed for the simultaneous quantification of Cefadroxil and Clavulanic acid in human plasma. researchgate.net Quantification was performed using selected-ion monitoring (SIM) at m/z 362 for Cefadroxil. researchgate.net

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, faster, and more cost-effective alternative to HPLC for the quantification of Cefadroxil. ajpaonline.comijcpa.in It allows for the simultaneous analysis of multiple samples on a single plate.

A novel HPTLC method for the estimation of Cefadroxil in bulk and tablet dosage forms was developed using silica (B1680970) gel 60F254 plates. ijcpa.in The separation was achieved with a mobile phase of ethyl acetate (B1210297) and chloroform (B151607) (8:2 v/v), and densitometric scanning was performed at 254 nm. ijcpa.in The method was validated according to ICH guidelines and demonstrated good linearity, accuracy, and precision. ijcpa.in HPTLC has also been used for the simultaneous determination of Cefadroxil and other drugs, such as Ambroxol hydrochloride, in combined formulations. researchgate.net

Spectroscopic Techniques

Spectroscopic methods, particularly UV-Visible spectrophotometry and Fourier Transform Infrared (FT-IR) spectroscopy, are also widely used for the analysis of Cefadroxil. unesp.brajpaonline.com These methods are generally simpler and faster than chromatographic techniques.

UV-Visible spectrophotometry is a common technique for Cefadroxil quantification. unesp.br Some methods involve direct measurement in a suitable solvent. For instance, Cefadroxil can be analyzed in a mixture of methanol and distilled water (50:50) with a detection wavelength (λmax) of 264 nm. ajpaonline.com Other methods rely on derivatization to produce a colored product that can be measured in the visible region. One such method involves heating Cefadroxil with 1 N sodium hydroxide (B78521), which forms a product with a λmax at 342 nm. researchgate.net Another approach uses potassium periodate (B1199274) (KIO4) and 2,4-dinitrophenyl hydrazine (B178648) (DNP) for derivatization, with measurement at 515 nm. austinpublishinggroup.com

Fourier Transform Infrared (FT-IR) spectroscopy has also been established as an innovative, environmentally friendly method for quantifying Cefadroxil monohydrate in capsules. sapub.org This technique avoids the use of organic solvents. The quantification is based on measuring the absorbance of the characteristic band of the carbonyl group (C=O) present in the Cefadroxil molecule, which appears in the spectral region between 1800 and 1700 cm⁻¹. sapub.org

Ultraviolet-Visible (UV-Vis) Absorption Spectrophotometry

UV-Visible spectrophotometry is a widely employed technique for the analysis of Cefadroxil in both bulk drug and pharmaceutical dosage forms. iiste.orgufrgs.brnih.gov The method is valued for its simplicity, rapidity, and cost-effectiveness. iiste.org The underlying principle involves the measurement of the absorption of ultraviolet or visible light by the Cefadroxil molecule. ufrgs.br

Direct spectrophotometric determination of Cefadroxil is possible, with the maximum absorption wavelength (λmax) often observed around 264 nm. austinpublishinggroup.comresearchgate.net However, this direct approach can lack specificity as other compounds with a β-lactam ring absorb in a similar range (250-270 nm). scispace.com To enhance specificity and sensitivity, various methods involving chemical derivatization or reaction have been developed. For instance, a simple method involves the hydrolysis of Cefadroxil with sodium hydroxide (1 N) upon heating, which forms a 2,5-diketopiperazine derivative. This product exhibits a characteristic UV spectrum with a maximum absorption at 342 nm. scispace.comresearchgate.net This method has been shown to be linear over a concentration range of 5-25 µg/mL. scispace.com

Another approach involves the oxidation of Cefadroxil with N-bromosuccinimide in an acidic medium, followed by the determination of the unreacted oxidant by its bleaching effect on Leishman dye, with absorbance measured at 651 nm. ekb.eg This method demonstrated linearity in the 0.5-7.0 µg/ml range. ekb.eg

A miniaturized spectrophotometric method has also been developed using 96-well microplates, which aligns with green chemistry principles by reducing solvent and reagent consumption. ufrgs.br This method utilizes the reaction of Cefadroxil with phenolphthalein (B1677637) and sodium hydroxide, with absorbance measured at 552 nm, and is linear in the range of 15-115 µg/mL. ufrgs.brresearchgate.net

The selection of the solvent system is also a critical parameter. One study utilized a mixture of water and methanol (75:25) and identified a λmax at 224 nm, with a linear range of 10-50 µg/ml. ajrbps.com

Interactive Table: UV-Vis Spectrophotometric Methods for Cefadroxil Analysis

| Method | Reagents/Solvent | λmax (nm) | Linear Range (µg/mL) |

| Direct Measurement researchgate.net | Methanol and Distilled Water (50:50) | 264 | 10-50 |

| Hydrolysis scispace.com | 1 N Sodium Hydroxide | 342 | 5-25 |

| Oxidation ekb.eg | N-bromosuccinimide, Leishman Dye | 651 | 0.5-7.0 |

| Miniaturized Method ufrgs.brresearchgate.net | Phenolphthalein, 0.1 M Sodium Hydroxide | 552 | 15-115 |

| Solvent System Variation ajrbps.com | Water and Methanol (75:25) | 224 | 10-50 |

Derivative spectrophotometry is a powerful technique that enhances the resolution of overlapping spectral bands, thereby improving the selectivity of the analysis, especially for mixtures of compounds. capes.gov.brnih.gov This method involves calculating the first or higher-order derivatives of the absorbance spectrum with respect to wavelength.

For the analysis of Cefadroxil in the presence of other cephalosporins, such as Cefotaxime sodium, both first- and second-derivative techniques have been successfully applied. capes.gov.brnih.gov In one study, the ratio-spectra first-derivative method utilized measurements at 238 nm and 283 nm for Cefadroxil. capes.gov.brnih.gov The second-derivative ratio-spectra method used wavelengths of 229.5 nm and 245.5 nm for Cefadroxil determination. capes.gov.brnih.gov Another approach, the zero-crossing second-derivative method, identified 242 nm and 296 nm as suitable wavelengths for Cefadroxil quantification. capes.gov.brnih.gov

These derivative spectrophotometric methods have demonstrated linearity for Cefadroxil up to a concentration of 43 µg/ml. capes.gov.brnih.gov The detection limits for these methods are typically in the range of 0.28 to 0.51 µg/ml, with limits of quantification ranging from 0.90 to 1.37 µg/ml. capes.gov.brnih.gov

Interactive Table: Derivative Spectrophotometry Methods for Cefadroxil Analysis

| Technique | Wavelengths (nm) for Cefadroxil | Linear Range (µg/mL) |

| Ratio-Spectra 1st-Derivative capes.gov.brnih.gov | 238 and 283 | up to 43 |

| Ratio-Spectra 2nd-Derivative capes.gov.brnih.gov | 229.5 and 245.5 | up to 43 |

| Zero-Crossing 2nd-Derivative capes.gov.brnih.gov | 242 and 296 | up to 43 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable analytical tool for the qualitative and quantitative analysis of pharmaceutical compounds like Cefadroxil. ung.ac.idresearchgate.net This technique is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. ung.ac.id FTIR offers several advantages, including being fast, non-destructive, and requiring minimal sample preparation. ung.ac.idsapub.org

For the quantitative determination of Cefadroxil monohydrate in capsules, an FTIR method has been developed that measures the absorbance of the carbonyl band present in the drug molecule, specifically in the region between 1800 and 1700 cm⁻¹. sapub.org This method has been validated and shown to be linear over a concentration range of 1.5 to 2.5 mg, with a correlation coefficient of 0.9990. sapub.org The limit of detection and quantification for this FTIR method were reported as 0.37 mg and 1.11 mg, respectively. sapub.org

The FTIR spectrum of Cefadroxil, typically recorded in the solid phase using a potassium bromide (KBr) disk, provides a unique fingerprint of the molecule. ijcmas.com The spectral analysis, often supported by theoretical calculations like Density Functional Theory (DFT), allows for the assignment of specific vibrational frequencies to different functional groups within the Cefadroxil structure. ijcmas.com For example, the C-C stretching vibrations are observed in the FT-IR spectrum. ijcmas.com

The development of FTIR methods aligns with the principles of green analytical chemistry as it often eliminates the need for organic solvents. sapub.org

Interactive Table: Quantitative FTIR Analysis of Cefadroxil

| Parameter | Value |

| Spectral Region for Quantification | 1800 - 1700 cm⁻¹ (Carbonyl band) |

| Linear Range | 1.5 - 2.5 mg |

| Correlation Coefficient (r) | 0.9990 |

| Limit of Detection (LOD) | 0.37 mg |

| Limit of Quantification (LOQ) | 1.11 mg |

Colorimetric Methods

Colorimetric methods are a subset of spectrophotometry that rely on the formation of a colored product as a result of a chemical reaction. The intensity of the color, which is proportional to the concentration of the analyte, is then measured. Several colorimetric methods have been developed for the determination of Cefadroxil in pharmaceutical dosage forms. capes.gov.brbioline.org.brresearchgate.nettandfonline.comutoronto.caajol.info

One such method involves the derivatization of Cefadroxil with 1,2-naphthaquinone-4-sulfonic acid sodium in an alkaline medium, which produces an orange-colored product. bioline.org.brresearchgate.netutoronto.caajol.info The maximum absorbance (λmax) of this product is measured at 475 nm. bioline.org.brresearchgate.net This method has demonstrated linearity over a concentration range of 10 - 100 µg/ml. bioline.org.brresearchgate.net

Another approach utilizes the oxidation of Cefadroxil with reagents like sodium hypochlorite (B82951) or 1-chlorobenzotriazole (B28376) in an alkaline medium to form a measurable chromophore. capes.gov.brtandfonline.com These methods have been found to be effective within a concentration range of 15-123 μg/ml. tandfonline.com

A kinetic spectrophotometric method has also been proposed, which is based on the formation of a yellow-colored product (λmax = 410 nm) when Cefadroxil reacts with a mixture of Henna extract, sodium hydroxide, and potassium permanganate. scirp.org This method was found to be linear over a concentration range of 35 - 100 µg/ml. scirp.org

Furthermore, a method involving derivatization with 2,4-dinitrophenyl hydrazine (DNP), potassium periodate, and sodium hydroxide has been used, with the resulting product measured at 515 nm. austinpublishinggroup.com

Interactive Table: Colorimetric Methods for Cefadroxil Determination

| Reagent(s) | λmax (nm) | Linear Range (µg/mL) |

| 1,2-Naphthaquinone-4-sulfonic acid sodium bioline.org.brresearchgate.netutoronto.caajol.info | 475 | 10 - 100 |

| Sodium Hypochlorite / 1-Chlorobenzotriazole capes.gov.brtandfonline.com | Not specified | 15 - 123 |

| Henna extract, Sodium Hydroxide, Potassium Permanganate scirp.org | 410 | 35 - 100 |

| 2,4-Dinitrophenyl Hydrazine, Potassium Periodate, Sodium Hydroxide austinpublishinggroup.com | 515 | 0.051 - 1.376 µM |

Electroanalytical Techniques (e.g., Square Wave Adsorptive Stripping Voltammetry)

Electroanalytical techniques offer a highly sensitive and selective approach for the determination of electroactive compounds like Cefadroxil. austinpublishinggroup.comaustinpublishinggroup.compeacta.org Among these, Square Wave Adsorptive Stripping Voltammetry (SW-AdSV) has emerged as a particularly effective method. peacta.org This technique involves the preconcentration of the analyte onto the surface of a working electrode before the potential is scanned, leading to enhanced detection limits. peacta.org

In one study, SW-AdSV was used to analyze Cefadroxil by forming a complex with copper ions. peacta.org The well-defined voltammetric peak for the Cefadroxil-Cu(II) complex was observed at -650 mV in a pH 10 Britton-Robinson buffer using a hanging mercury drop electrode (HMDE). peacta.org The method demonstrated a linear response for Cefadroxil in the concentration range of 6x10⁻⁷ to 2x10⁻⁶ mol/L, with a low detection limit of 2x10⁻⁹ mol/L. peacta.org

Another study compared SW-AdSV with a spectrophotometric method for Cefadroxil determination. austinpublishinggroup.comaustinpublishinggroup.com The SW-AdSV method utilized a nano-silver amalgam paste electrode and produced a reduction peak at -0.160 V in a pH 4 Britton-Robinson buffer. austinpublishinggroup.comaustinpublishinggroup.comresearchgate.net This electroanalytical method showed a linear dynamic range of 0.033 - 0.304 µM and was found to be more sensitive and selective than the compared spectrophotometric method. austinpublishinggroup.comaustinpublishinggroup.comresearchgate.net

Cathodic Adsorptive Stripping Voltammetry (CSV) has also been developed for the quantification of Cefadroxil. distantreader.org Using an HMDE in a supporting electrolyte of hydrochloric acid and methanol, a reduction wave was obtained between -700 and -800 mV. distantreader.org This method was linear over a concentration range of 1-50 µg/mL with a detection limit of 0.1 µg/mL. distantreader.org

Interactive Table: Electroanalytical Methods for Cefadroxil Analysis

| Technique | Electrode | Key Parameters | Linear Range | Detection Limit |

| SW-AdSV (with Cu(II) complex) peacta.org | HMDE | pH 10 Britton-Robinson buffer, Peak at -650 mV | 6x10⁻⁷ - 2x10⁻⁶ mol/L | 2x10⁻⁹ mol/L |

| SW-AdSV austinpublishinggroup.comaustinpublishinggroup.comresearchgate.net | Nano-silver amalgam paste | pH 4 Britton-Robinson buffer, Peak at -0.160 V | 0.033 - 0.304 µM | - |

| CSV distantreader.org | HMDE | HCl:Methanol electrolyte, Peak at -700 to -800 mV | 1 - 50 µg/mL | 0.1 µg/mL |

Bioanalytical Methodologies (e.g., Microbiological Assay for Concentration Determination)

Bioanalytical methods, particularly microbiological assays, are essential for determining the potency and concentration of antibiotics like Cefadroxil in biological matrices. nih.gov These assays are based on the principle of measuring the inhibitory effect of the antibiotic on the growth of a susceptible microorganism. rsc.org

The cylinder-plate or paper-disc method is a commonly used microbiological assay for Cefadroxil. nih.gov This method utilizes a test organism such as Micrococcus luteus ATCC 9341. nih.gov The size of the zone of inhibition around the cylinder or disc containing the Cefadroxil sample is proportional to the concentration of the antibiotic. This method has been used to measure Cefadroxil concentrations as low as 0.16-0.31 µg/ml in human serum and 0.08-0.16 µg/ml in urine. nih.gov

Another approach is the turbidimetric assay, which is generally faster than the agar (B569324) diffusion method. rsc.org This method measures the turbidity of a microbial suspension in a broth, where the growth of the microorganism is inhibited by the antibiotic. The response, measured as absorbance, is a direct function of the active substance's concentration. rsc.org For instance, a turbidimetric assay for Cefazolin sodium, a related cephalosporin (B10832234), was developed using Staphylococcus epidermidis ATCC 12228, with absorbance read at 530 nm. rsc.org

Minimum Inhibitory Concentration (MIC) determination is another crucial bioanalytical assessment. innovareacademics.innih.gov The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. For Cefadroxil, MIC values have been determined against various Gram-positive and Gram-negative bacteria. For example, against Staphylococcus aureus and E. coli, the MIC was found to be 12.8 µg/ml, while for Pseudomonas aeruginosa and Bacillus subtilis, it was 6.4 µg/ml. innovareacademics.in

Interactive Table: Microbiological Assay Parameters for Cefadroxil

| Assay Type | Test Organism | Measurement Principle | Application/Sensitivity |

| Cylinder-plate/Paper-disc nih.gov | Micrococcus luteus ATCC 9341 | Zone of inhibition | Serum (0.16-0.31 µg/ml), Urine (0.08-0.16 µg/ml) |

| Turbidimetric rsc.org | Staphylococcus epidermidis ATCC 12228 (for related cephalosporin) | Absorbance at 530 nm | Quantitative analysis |

| MIC Determination innovareacademics.in | Various bacteria | Lowest concentration inhibiting growth | Susceptibility testing (e.g., S. aureus 12.8 µg/ml, P. aeruginosa 6.4 µg/ml) |

Green Analytical Chemistry Approaches for Cefadroxil Sodium Analysis

Green analytical chemistry focuses on developing analytical methods that are more environmentally friendly by reducing or eliminating the use of hazardous substances and minimizing waste generation. ufrgs.brscirp.orgresearchgate.net Several green analytical methods have been developed for the analysis of Cefadroxil. ufrgs.brresearchgate.netsapub.org

A miniaturized spectrophotometric method using 96-well microplates is a prime example of a green approach. ufrgs.brresearchgate.net This method significantly reduces the consumption of reagents and solvents, is fast, and generates minimal waste. ufrgs.br It utilizes phenolphthalein and sodium hydroxide as reagents, which are less hazardous than many organic solvents. ufrgs.br

FTIR spectroscopy is another inherently green technique as it often requires no solvents for sample preparation. sapub.org The development of an FTIR method for Cefadroxil quantification in capsules using a potassium bromide pellet is an environmentally friendly alternative to solvent-intensive chromatographic methods. sapub.org

Reversed-phase high-performance liquid chromatography (RP-HPLC) methods are also being adapted to be more sustainable. A green RP-HPLC method for Cefadroxil in capsules has been developed using a mobile phase consisting of a mixture of purified water with 0.5% acetic acid and ethanol (B145695) (40:60, v/v). researchgate.net The use of ethanol instead of more toxic solvents like acetonitrile or methanol significantly reduces the environmental impact and analyst exposure to harmful chemicals. researchgate.net

The principles of green analytical chemistry are increasingly being integrated into the development of new analytical methods for pharmaceuticals, ensuring that quality control processes are not only accurate and reliable but also sustainable. ufrgs.brscirp.org

Stability, Degradation, and Impurity Research

Degradation Pathways and Kinetics of Cefadroxil (B1668780) Sodium

Cefadroxil sodium is susceptible to degradation under various conditions, primarily through hydrolysis of its β-lactam ring. scispace.commdpi.com The rate and mechanism of this degradation are significantly influenced by environmental factors such as pH, temperature, and moisture.

Alkaline Hydrolysis Mechanisms

In alkaline environments, this compound undergoes hydrolysis, leading to the opening of the crucial β-lactam ring. mdpi.com This reaction renders the antibiotic inactive. mdpi.com A proposed mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the β-lactam ring. nih.gov This initial step is often followed by further rearrangements and degradations. One study demonstrated that heating cefadroxil in a sodium hydroxide solution results in a product with a maximum absorbance at 342 nm. scispace.com Another study involving alkaline hydrolysis at 100°C for one hour also confirmed the degradation of the cephalosporin (B10832234). epa.gov The degradation in an alkaline medium can lead to the formation of various products, including penicillic acid derivatives. mdpi.com

The degradation of cefadroxil in alkaline solutions can be utilized for its quantitative analysis. A spectrophotometric method has been developed based on the reaction between cefadroxil and sodium hydroxide, where the resulting product is measured to determine the drug's concentration. scispace.com

Influence of Environmental Factors on Degradation (e.g., temperature, pH, moisture)

The stability of this compound is significantly affected by several environmental factors:

Temperature: Elevated temperatures accelerate the degradation of cefadroxil. Studies on reconstituted cefadroxil oral suspension have shown that storage at room temperature (25–29°C) leads to a higher rate of degradation compared to storage in a refrigerator (2–8°C). researchgate.netust.edu Thermal decomposition analysis has identified that the primary decomposition process for cefadroxil monohydrate occurs in the temperature range of 185–225°C. lew.ro

pH: The pH of the solution is a critical factor in the degradation of cefadroxil. It is more stable in acidic to neutral conditions and degradation increases as the pH becomes more alkaline. nih.gov The degradation kinetics of cefadroxil have been studied across a pH range of 2.51 to 11.5, revealing a pH-dependent degradation profile. nih.gov In strongly acidic media, cefadroxil also undergoes degradation. nih.gov

Moisture: The presence of moisture facilitates the hydrolysis of the β-lactam ring. daicelpharmastandards.com Proper storage in tight containers protected from moisture is crucial to maintain the stability of cefadroxil products. pharmacylibrary.com The initial step in the thermal decomposition of cefadroxil monohydrate is the loss of a water molecule, which occurs between 50 and 150°C. lew.ro

The type of water used for reconstitution of oral suspensions can also influence stability, with studies suggesting that distilled water may be preferable. researchgate.net

Kinetic Models of Cefadroxil Degradation (e.g., first-order, second-order)

The degradation of cefadroxil in aqueous solutions at a constant pH and temperature generally follows first-order kinetics. nih.gov This means that the rate of degradation is directly proportional to the concentration of cefadroxil. A study on the thermal decomposition of cefadroxil also concluded that the main decomposition process follows a first-order reaction model. lew.roresearchgate.net

Stability-Indicating Analytical Methods for this compound

To accurately quantify this compound in the presence of its degradation products, stability-indicating analytical methods are essential. These methods are designed to separate and quantify the intact drug from any impurities or degradants that may be present.

Development and Validation of Stability-Indicating Chromatographic and Spectrophotometric Methods

A variety of stability-indicating analytical methods have been developed and validated for this compound, primarily utilizing chromatographic and spectrophotometric techniques.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): RP-HPLC methods are widely used for the analysis of cefadroxil. ijbpas.comresearchgate.net These methods are capable of separating cefadroxil from its degradation products and other impurities. researchgate.net Validation of these methods is performed according to ICH guidelines and includes parameters such as linearity, precision, accuracy, robustness, and specificity. ijbpas.comddtjournal.net For example, a stability-indicating RP-HPLC method was developed using a C18 column and a mobile phase of phosphate (B84403) buffer and acetonitrile (B52724). ijbpas.com Forced degradation studies, where the drug is subjected to stress conditions like acid, base, oxidation, and heat, are conducted to demonstrate the method's ability to resolve the drug from its degradants. nih.govijbpas.com

Spectrophotometric Methods:

UV-Vis Spectrophotometry: Several simple and rapid spectrophotometric methods have been developed for the determination of cefadroxil. tandfonline.comajpaonline.com Some of these methods are based on the direct measurement of cefadroxil's absorbance at its λmax. ijptjournal.com Others utilize the formation of a colored product after reaction with a specific reagent. For instance, a method involves the reaction of cefadroxil with sodium hydroxide to form a product that absorbs at 342 nm. scispace.com Another approach is based on the conversion of cefadroxil to piperazine-2,5 dione (B5365651) derivatives, which can then be measured spectrophotometrically. tandfonline.comtandfonline.com Derivative spectrophotometry has also been employed to enhance specificity and resolve overlapping spectra of cefadroxil and its degradation products. researchgate.net

The development and validation of these stability-indicating methods are crucial for quality control and stability testing of this compound formulations. nih.govijptjournal.com

Impurity Profiling and Characterization in this compound Formulations

The identification and characterization of impurities in pharmaceutical products are mandated by regulatory authorities to ensure their quality, safety, and efficacy. nih.gov Impurities in this compound can arise from the manufacturing process or as degradation products formed during storage. daicelpharmastandards.com

Common degradation products of cefadroxil include those resulting from the hydrolysis of the β-lactam ring. One such impurity that has been identified is 3-(Aminomethylene)-6-(4-hydroxyphenyl)piperazine-2,5-dione. ontosight.ai The formation of this and other impurities can be influenced by factors such as heat, moisture, and pH. daicelpharmastandards.com

Advanced analytical techniques are employed for the isolation and characterization of these impurities. Preparative HPLC is often used to isolate unknown impurities. nih.gov Subsequently, spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy are used for structural elucidation. nih.govontosight.ai

A comprehensive understanding of the impurity profile of this compound is essential for controlling the quality of the drug substance and its formulations.

Long-Term and Accelerated Stability Studies in Preclinical Formulation Development

The chemical stability of an active pharmaceutical ingredient (API) like Cefadroxil within a specific formulation is a critical parameter assessed during preclinical development. Stability studies are designed to evaluate how the quality of the drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies establish a re-test period for the drug substance or a shelf life for the drug product and recommend storage conditions. Preclinical stability testing involves both long-term and accelerated studies.

Long-term stability studies are typically conducted under the recommended storage conditions for a minimum of 12 months. unibuc.ro Accelerated stability studies involve storing the formulation under exaggerated conditions (e.g., high temperature and/or humidity) for a shorter period, commonly six months. unibuc.rowisdomlib.org Data from accelerated studies are used to predict the shelf life of a formulation and to assess the effect of short-term excursions from the recommended storage conditions that might occur during shipping or handling. nih.gov

For Cefadroxil, these studies have been performed on various preclinical and extemporaneous formulations, including oral suspensions and solid dosage forms like tablets. wisdomlib.orgdissolutiontech.com For instance, a long-term study of a Cefadroxil powder for oral suspension was conducted for 12 months at 24°C and 60% relative humidity. unibuc.ro The corresponding accelerated study was performed for 6 months at 40°C and 75% relative humidity. unibuc.ro Such studies are essential for identifying degradation products and understanding the degradation kinetics, which for Cefadroxil in aqueous solution, generally follows first-order kinetics. nih.gov

Assessment of Formulation Variables on Cefadroxil Stability

The stability of Cefadroxil is significantly influenced by various formulation variables, including the choice of excipients, the physical form of the dosage, pH, and the composition of the vehicle in liquid formulations. Research has focused on how these variables impact the chemical integrity of Cefadroxil under different storage conditions.

Aqueous Formulations (Suspensions):

In aqueous suspensions, key variables affecting stability are pH, storage temperature, and the composition of the reconstitution vehicle. The pH of a Cefadroxil suspension is critical, with a stable range typically between 4.0 and 6.0. dissolutiontech.comuspharmacist.com Buffering agents, such as citrate (B86180) and phosphate, are often included in formulations, but they can also enhance degradation through general acid and base catalysis. nih.gov

Temperature is a major factor in the degradation of reconstituted Cefadroxil suspensions. Studies consistently show that refrigeration (e.g., 2-8°C) significantly slows the degradation rate compared to storage at room temperature (e.g., 22-29°C). unibuc.roresearchgate.net The type of water used for reconstitution can also have an impact; one study found that distilled water provided better stability compared to boiled or ozone-treated water. researchgate.net The degradation in aqueous solution can occur through several pathways, including intramolecular aminolysis of the β-lactam ring, hydrolysis, and cleavage by hydroxide ions. nih.gov In neutral to alkaline solutions, this leads to the formation of impurities such as piperazine-2,5-diones. nih.gov

The following table summarizes findings from a stability study on a reconstituted oral suspension containing 250 mg Cefadroxil per 5 ml.

| Storage Condition | Time (Days) | Cefadroxil Remaining (%) | pH |

|---|---|---|---|

| Refrigerator (5°C) | 8 | 98.2 | 5.1 |

| 9 | 96.5 | 5.1 | |

| Room Temperature (25°C) | 6 | 97.1 | 5.2 |

| 7 | 95.4 | 5.2 |

Solid Formulations (Tablets):

For solid dosage forms like tablets, formulation variables affecting stability often relate to the hygroscopicity and chemical compatibility of the excipients. The choice of disintegrants, binders, and polymers can influence the stability of Cefadroxil, especially under accelerated conditions of high temperature and humidity.

In the development of Cefadroxil fast-disintegrating tablets, excipients like croscarmellose and crospovidone were used. nih.gov For floating matrix tablets, polymers such as HPMC K4M and xanthan gum were evaluated. wisdomlib.org An optimized formulation of a floating matrix tablet demonstrated good stability over three months under accelerated conditions (40°C / 75% RH). wisdomlib.org Another study on a coated tablet formulation showed it was more stable than a commercially available product, with significantly less impurity generation and better dissolution stability after accelerated testing. google.com This highlights the importance of formulation and coating techniques in protecting the API from degradation. google.com

The table below shows data from an accelerated stability study comparing a novel coated tablet formulation with a commercial product.

| Formulation | Time | Total Impurities (%) | Dissolution (%) |

|---|---|---|---|

| Test Formulation | 0 Months | 0.45 | 98.2 |

| 6 Months | 0.51 | 96.5 | |

| Commercial Product | 0 Months | 0.62 | 97.5 |

| 6 Months | 1.85 | 81.3 |

Bacterial Resistance Mechanisms and Antimicrobial Susceptibility Research

Mechanisms of Resistance to Cefadroxil (B1668780)

Bacterial resistance to cefadroxil, a first-generation cephalosporin (B10832234), is a growing concern that undermines its clinical effectiveness. The primary mechanisms of resistance involve enzymatic degradation of the antibiotic, alterations in the drug's target site, and active removal of the drug from the bacterial cell.

Beta-Lactamase Production (e.g., Extended-Spectrum Beta-Lactamases)

The most common mechanism of resistance to cefadroxil and other β-lactam antibiotics is the production of β-lactamase enzymes. toku-e.comaafp.org These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. aafp.orgnih.gov β-lactamases can be chromosomally or plasmid-mediated, with plasmid-encoded enzymes being a significant factor in the spread of resistance. toku-e.comeuropa.eu

While cefadroxil is generally stable against some β-lactamases produced by staphylococci, the emergence of extended-spectrum β-lactamases (ESBLs) in Gram-negative bacteria presents a significant challenge. aafp.orgpatsnap.com ESBLs are enzymes capable of hydrolyzing a wide range of cephalosporins, including first, second, and third-generation agents, as well as monobactams. microrao.com The presence of ESBLs, such as those of the CTX-M, TEM, and SHV types, can confer resistance to cefadroxil. microrao.com Studies have shown resistance to cefadroxil in ESBL-producing Escherichia coli. plos.org

Alterations in Penicillin-Binding Proteins (PBPs)

Cefadroxil exerts its bactericidal effect by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. patsnap.compatsnap.comdrugbank.com Alterations in the structure of these PBPs can reduce their affinity for β-lactam antibiotics, including cefadroxil, leading to resistance. nih.govoup.com

This mechanism is particularly significant in Gram-positive bacteria. For instance, methicillin-resistant Staphylococcus aureus (MRSA) exhibits resistance to β-lactams due to the acquisition of the mecA gene, which encodes for a low-affinity PBP (PBP2a). nih.govoup.com Research has also identified low-affinity PBPs encoded by genes like the NFC gene in Enterococcus faecium and the CDX gene in Staphylococcus aureus as responsible for resistance to first-generation cephalosporins. preprints.org

Efflux Pump Mechanisms

Efflux pumps are transport proteins in the bacterial cell membrane that actively extrude antibiotics and other toxic substances from the cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels. europa.eumdpi.com The overexpression of these pumps can contribute to resistance against a broad range of antimicrobial agents, including cefadroxil. nih.gov

In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in E. coli and Enterobacter cloacae, is a major contributor to multidrug resistance. nih.govscienceopen.com Studies have demonstrated that these pumps can confer resistance to first-generation cephalosporins like cefadroxil. scienceopen.com Efflux pump activity can work in concert with other resistance mechanisms, such as enzymatic degradation, to produce higher levels of resistance. nih.gov

In Vitro Antimicrobial Susceptibility Testing Methodologies

Determining the susceptibility of bacterial isolates to cefadroxil is crucial for guiding appropriate antimicrobial therapy. Standardized in vitro testing methodologies are employed to measure the activity of cefadroxil against specific pathogens.

Minimum Inhibitory Concentration (MIC) Determination

The minimum inhibitory concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. who.int It is a quantitative measure of an antibiotic's potency against a specific bacterium. Broth dilution and agar (B569324) dilution are the standard methods for determining the MIC of cefadroxil. who.intijpsi.org

In the broth dilution method, serial twofold dilutions of cefadroxil are prepared in a liquid growth medium, which is then inoculated with a standardized suspension of the test organism. ijpsi.org After incubation, the tubes are examined for turbidity, and the lowest concentration without visible growth is recorded as the MIC. who.int The agar dilution method involves incorporating various concentrations of cefadroxil into an agar medium, onto which the bacterial isolates are then spotted. who.int

MIC values for cefadroxil vary depending on the bacterial species and the presence of resistance mechanisms. For example, representative MIC values for Streptococcus pneumoniae can range from 1 μg/mL to 16 μg/mL, while for Staphylococcus aureus, the range is typically 1 μg/mL to 2 μg/mL. toku-e.com However, resistant clinical isolates can exhibit much higher MICs. ijpsi.org

| Bacterium | MIC Range (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 8 - >512 | oup.comwikipedia.org |

| Staphylococcus aureus (methicillin-susceptible) | 0.5 - 16 | toku-e.comoup.comnih.gov |

| Streptococcus pneumoniae | ≤1 - >16 | toku-e.comwikipedia.org |

| Klebsiella spp. | ≤0.5 - >512 | oup.com |

| Proteus mirabilis | ≤0.5 - >512 | oup.com |

Disk Diffusion Techniques and Zone Diameter Correlation

The disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative or semi-quantitative method for antimicrobial susceptibility testing. wikidoc.orgasm.org This technique involves placing a paper disk impregnated with a standardized amount of cefadroxil (typically 30 µg) onto an agar plate that has been uniformly inoculated with the test bacterium. wikidoc.orgnih.gov

During incubation, the antibiotic diffuses from the disk into the agar, creating a concentration gradient. wikipedia.org If the bacterium is susceptible to cefadroxil, a clear circular area of no growth, known as the zone of inhibition, will appear around the disk. wikipedia.org The diameter of this zone is measured and correlated with established interpretive criteria to classify the organism as susceptible, intermediate, or resistant. wikidoc.orgasm.org

The zone diameter is inversely related to the MIC; a larger zone of inhibition generally corresponds to a lower MIC. wikipedia.org Organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized tables that correlate zone diameters with MIC breakpoints. nih.govnicd.ac.za For cefadroxil, a 30 µg disk is often used, and interpretive criteria may be based on those for cephalothin (B1668815), a representative first-generation cephalosporin. nih.govnih.gov For example, a zone diameter of ≥18 mm might be interpreted as susceptible, while ≤14 mm could indicate resistance. nih.gov

| Zone Diameter (mm) | Interpretation | Correlated MIC (µg/mL) | Reference |

|---|---|---|---|

| ≥ 18 | Susceptible | ≤ 8 | nih.gov |

| 15 - 17 | Intermediate | 16 | nih.govinnovareacademics.in |

| ≤ 14 | Resistant | ≥ 32 | nih.gov |

Agar and Broth Dilution Methods

The susceptibility of bacteria to cefadroxil sodium is quantitatively determined using agar and broth dilution methods to establish the Minimum Inhibitory Concentration (MIC). These methods are standard procedures in microbiology for assessing the in vitro activity of an antimicrobial agent. nih.govlupin.com

In the broth dilution method, a standardized bacterial inoculum is introduced into tubes or microplate wells containing serial twofold dilutions of cefadroxil. innovareacademics.inijpsi.org The tubes are then incubated under controlled conditions. The MIC is defined as the lowest concentration of cefadroxil that visibly inhibits the growth of the microorganism. innovareacademics.in

Similarly, the agar dilution method involves incorporating various concentrations of cefadroxil into an agar medium. The surface of the agar is then inoculated with a standardized suspension of the test bacteria. After incubation, the MIC is determined as the lowest concentration of the antibiotic that prevents visible bacterial growth on the agar surface. nih.govlupin.com

For quality control and standardization, specific reference strains of bacteria are used, such as Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Enterococcus faecalis ATCC 29212. nih.govlupin.com The expected MIC ranges for these control organisms with a standard cephalothin powder, often used as a reference for the cephalosporin class, are well-defined. For instance, the MIC range for Staphylococcus aureus ATCC 29213 is typically between 0.12 and 0.5 mcg/mL, while for Escherichia coli ATCC 25922, it is between 4 and 16 mcg/mL. lupin.com

Susceptibility Patterns of Pathogenic Bacterial Species to Cefadroxil

Cefadroxil demonstrates activity against a specific spectrum of gram-positive and gram-negative bacteria. drugs.comnih.gov However, the emergence of resistance is a significant clinical concern. ijpsi.org Susceptibility can vary geographically and is influenced by local antibiotic usage patterns. drugs.comresearchgate.net

Gram-Positive Organisms (e.g., Staphylococcus spp., Streptococcus spp.)